3-(Aminomethyl)-6-(trifluoromethyl)pyridine
Description
Historical Context and Development
The development of this compound emerged from the broader historical advancement of trifluoromethylpyridine chemistry, which has experienced significant growth due to increasing demands in agrochemical applications. The synthesis of trifluoromethylpyridine derivatives gained momentum as the agricultural research community faced challenges in producing pesticides that could effectively prevent crop losses while addressing disease vector control for conditions such as malaria, dengue fever, and Zika virus transmission. The specific development of aminomethyl-substituted trifluoromethylpyridines represents a strategic advancement in creating compounds with enhanced biological activity profiles.
Historical patent literature reveals that amino-trifluoromethylpyridine compounds, including structural analogs of this compound, were first systematically investigated through processes involving the reaction of halogeno-trifluoromethylpyridine compounds with ammonia at elevated temperatures ranging from 50 to 200 degrees Celsius. These early synthetic approaches established the foundational methodology for accessing amino-functionalized trifluoromethylpyridine derivatives. The historical development process typically involved reacting chloro-trifluoromethylpyridine precursors with liquid ammonia in closed vessel systems such as autoclaves, followed by extraction and purification procedures to obtain the desired amino-substituted products.
The evolution of synthetic methodologies for trifluoromethylpyridine derivatives has been driven by the recognition that fluorine incorporation can significantly enhance the biological properties of organic molecules. The systematic development of this compound and related compounds reflects the ongoing advancement in selective fluorination chemistry and the growing understanding of structure-activity relationships in fluorinated heterocyclic systems. Contemporary research continues to build upon these historical foundations, exploring novel synthetic routes and applications for this important class of organofluorine compounds.
Structural Classification within Trifluoromethylpyridine Derivatives
This compound belongs to the broad family of trifluoromethylpyridine derivatives, which are characterized by the presence of one or more trifluoromethyl groups attached to the pyridine ring system. Within this classification, the compound represents a specific subclass featuring both trifluoromethyl and aminomethyl substitution patterns. The structural framework consists of a six-membered aromatic heterocycle containing one nitrogen atom, with a trifluoromethyl group positioned at the 6-position and an aminomethyl group at the 3-position.
The compound exhibits structural similarity to other important trifluoromethylpyridine derivatives documented in the literature, including 4-(Trifluoromethyl)-2-pyridone and 5-(Trifluoromethyl)-2-pyridone, which serve as building blocks for pharmaceutical and material science applications. However, this compound distinguishes itself through the presence of the aminomethyl substituent, which introduces additional nucleophilic character and hydrogen bonding capabilities to the molecular structure.
The structural classification can be further refined by considering the substitution pattern and functional group positioning. According to systematic chemical databases, the compound is also known by alternative names including 5-(Aminomethyl)-2-(trifluoromethyl)pyridine, reflecting different numbering conventions for the pyridine ring system. This structural versatility in naming reflects the compound's significance within the broader trifluoromethylpyridine family and its potential for diverse chemical transformations.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Pyridine Core | Six-membered aromatic heterocycle | Provides electron-deficient aromatic system |
| Trifluoromethyl Group | -CF3 at position 6 | Strong electron-withdrawing character |
| Aminomethyl Group | -CH2NH2 at position 3 | Nucleophilic functionality and hydrogen bonding |
| Molecular Formula | C7H7F3N2 | Balanced fluorine content with basic nitrogen |
Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both substituent groups and heteroatoms. The preferred International Union of Pure and Applied Chemistry name for this compound is [6-(trifluoromethyl)pyridin-3-yl]methanamine, which explicitly identifies the pyridine ring system, the position of the trifluoromethyl group, and the nature of the aminomethyl substituent.
Alternative systematic names found in chemical databases include several variations that reflect different approaches to naming the same molecular structure. The Chemical Abstracts Service registry recognizes multiple synonyms including 3-Pyridinemethanamine, 6-(trifluoromethyl)-, and 5-(Aminomethyl)-2-(trifluoromethyl)pyridine. These naming variations arise from different conventions for numbering the pyridine ring positions, with some systems prioritizing the nitrogen atom as position 1 and others using alternative numbering schemes.
The compound's nomenclature also reflects its relationship to other trifluoromethylpyridine derivatives. Systematic naming conventions emphasize the importance of clearly identifying both the position and nature of substituents on the pyridine ring. The trifluoromethyl group is consistently identified by its position relative to the nitrogen atom, while the aminomethyl group is designated by its specific carbon attachment point and functional group identity.
International chemical databases maintain comprehensive records of nomenclature variations, with ChemSpider documenting multiple synonyms including the German designation 1-[6-(Trifluormethyl)-3-pyridinyl]methanamin and the French equivalent 1-[6-(Trifluorométhyl)-3-pyridinyl]méthanamine. This multilingual nomenclature reflects the compound's international significance in chemical research and commercial applications.
Significance in Organofluorine Chemistry
This compound exemplifies the strategic importance of organofluorine compounds in modern synthetic chemistry, particularly in the development of biologically active molecules. The compound's significance stems from the unique properties conferred by the trifluoromethyl group, which is recognized as one of the most powerful electron-withdrawing groups with electronegativity characteristics intermediate between fluorine and chlorine. This electron-withdrawing character fundamentally alters the electronic properties of the pyridine ring system, enhancing its potential for diverse chemical transformations and biological interactions.
The incorporation of fluorine atoms into organic molecules has become a fundamental strategy for developing compounds with enhanced biological properties, and this compound represents an excellent example of this approach. Research has demonstrated that trifluoromethyl-substituted pyridine derivatives exhibit superior fungicidal activity compared to their chlorine-substituted analogs, highlighting the specific advantages of fluorine incorporation. The trifluoromethyl group's influence extends beyond simple electronic effects, also impacting molecular lipophilicity, metabolic stability, and membrane permeability characteristics.
Within the broader context of organofluorine chemistry, this compound serves as a versatile building block for the construction of more complex molecular architectures. Recent synthetic developments have explored the use of trifluoromethylpyridine derivatives in catalytic reactions, particularly in palladium-catalyzed carbon-hydrogen activation processes. The compound's aminomethyl functionality provides additional opportunities for chemical modification through standard amine chemistry, enabling the synthesis of amides, imines, and other nitrogen-containing derivatives.
The significance of this compound in organofluorine chemistry is further demonstrated by its role in contemporary research focused on developing novel pest control agents and pharmaceutical intermediates. Studies have shown that trifluoromethylpyridine derivatives containing oxadiazole moieties exhibit excellent insecticidal activity against agricultural pests, with some compounds showing activity levels comparable to commercial standards. The strategic positioning of both trifluoromethyl and aminomethyl groups in this compound provides an optimal foundation for further structural modifications aimed at enhancing biological activity profiles.
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVAYGVYBQKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372225 | |
| Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-39-2 | |
| Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Reaction Parameters:
- Catalyst : Cuprous chloride (CuCl) or palladium complexes.
- Ammonia Source : Aqueous ammonia (28–40%) or liquid ammonia.
- Conditions : 50–200°C, 5–100 hours, under autoclave pressure (2–120 atm).
- Workup : Extraction with methylene chloride, distillation, or recrystallization.
- Combine 3-(chloromethyl)-6-(trifluoromethyl)pyridine (40.8 g), CuCl (12.2 g), and liquid ammonia (76.5 g) in an autoclave.
- React at 150°C for 63 hours.
- Extract with methylene chloride and distill to isolate the product (yield: ~62%).
Advantages : High scalability and compatibility with industrial processes.
Reductive Amination of Carbonyl Intermediates
While less common, reductive amination offers an alternative route. A ketone or aldehyde intermediate (e.g., 3-(trifluoromethyl)-6-pyridinecarbaldehyde) is condensed with ammonia, followed by reduction.
Key Reaction Parameters:
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with Pd/C.
- Solvent : Tetrahydrofuran (THF) or methanol.
- Yield : Limited data available, but estimated at 50–70% based on analogous reactions.
Challenges : Requires synthesis of aldehyde/ketone precursors, which adds steps.
Hydrogenation of Nitrile Precursors
Catalytic hydrogenation of 3-(cyanomethyl)-6-(trifluoromethyl)pyridine provides a direct pathway.
Key Reaction Parameters:
- Catalyst : Raney nickel or palladium on carbon (Pd/C).
- Conditions : 60–100°C, 10–50 psi H₂.
- Yield : ~75% (extrapolated from similar nitrile reductions).
- Dissolve 3-(cyanomethyl)-6-(trifluoromethyl)pyridine in ethanol.
- Add 5% Pd/C and hydrogenate at 80°C for 12 hours.
- Filter and concentrate to isolate the product.
Advantages : High selectivity and mild conditions.
Multi-Step Synthesis via Pyridine Ring Construction
This method builds the pyridine ring from trifluoromethyl-containing building blocks.
Key Steps:
- Enamine Formation : React 4,4,4-trifluoro-3-aminobutanoate with methyl acetoacetate to form dihydropyridinones.
- Cyclization : Use Pd(OAc)₂/PPh₃ and bromine to aromatize the ring.
- Functionalization : Introduce the aminomethyl group via substitution or reduction.
- Synthesize ethyl 4,4,4-trifluoro-3-aminobutanoate via hydrogenation.
- React with methyl acetoacetate in acetonitrile to form enamines.
- Treat with Pd(OAc)₂, PPh₃, and bromine at 80°C to yield 6-(trifluoromethyl)pyridine derivatives.
- Substitute chloromethyl or cyanomethyl groups with ammonia.
Advantages : Flexibility in introducing substituents early in the synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75 | >95 | High | Moderate |
| Reductive Amination | 50–70 | 90–95 | Moderate | High |
| Nitrile Hydrogenation | 70–80 | >98 | High | Low |
| Ring Construction | 40–60 | 85–90 | Low | High |
Key Findings :
- Nucleophilic substitution is preferred for industrial applications due to scalability.
- Nitrile hydrogenation offers superior purity but requires expensive catalysts.
- Multi-step ring construction is reserved for specialized intermediates.
Characterization and Quality Control
Critical analytical data for 3-(aminomethyl)-6-(trifluoromethyl)pyridine:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 8 Hz, 1H), 8.44 (d, J = 8 Hz, 1H), 4.75 (m, 1H), 3.53 (s, 3H).
- Melting Point : 119–121°C.
- Boiling Point : 62–64°C at 0.3 mmHg.
Industrial Applications and Patents
The compound is integral to pexidartinib synthesis, as disclosed in CN111233857A :
- Step 1 : Alkylation of 5-chloro-7-azaindole with 3-(chloromethyl)-6-(trifluoromethyl)pyridine.
- Step 2 : Amination under basic conditions (K₂CO₃, 120°C) to yield pexidartinib (78.8% overall yield).
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Scientific Research Applications
Agrochemical Applications
The agrochemical industry has seen significant use of trifluoromethylpyridine derivatives, including 3-(aminomethyl)-6-(trifluoromethyl)pyridine. These compounds are primarily utilized for crop protection against pests and diseases.
- Key Agrochemical Products :
- Fluazifop-butyl : This was one of the first trifluoromethylpyridine derivatives introduced to the market and remains a benchmark for evaluating new products.
- Over 20 new agrochemicals containing the trifluoromethylpyridine moiety have been developed and approved, highlighting the compound's efficacy in pest control .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a crucial building block in drug development.
- Drug Development :
- The compound has been incorporated into various drug candidates targeting conditions such as cancer and inflammatory diseases. For instance, it has been used as a bioisosteric replacement in drug formulations, demonstrating similar biological activity to existing drugs .
- Several drugs containing the trifluoromethyl group have received FDA approval, showcasing the importance of this functional group in enhancing drug efficacy .
Neuroprotective Agents
Research has indicated that incorporating the this compound moiety into neuroprotective agents can enhance cell viability significantly at low concentrations. This suggests potential applications in treating neurodegenerative diseases .
Cancer Therapeutics
The compound has also been studied for its role in developing inhibitors for cancer-related pathways. For example, it serves as an intermediate in synthesizing compounds that inhibit protein-protein interactions critical for cancer cell proliferation .
Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Products/Research |
|---|---|---|
| Agrochemicals | Crop protection against pests | Fluazifop-butyl, over 20 new agrochemicals |
| Pharmaceuticals | Drug development for cancer and inflammation | FDA-approved drugs, neuroprotective agents |
| Research Studies | Bioisosteric replacements in drug formulations | Enhanced activity in neurodegenerative studies |
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and aminomethyl-substituted pyridines. Examples include:
- 2-(Aminomethyl)-3-(trifluoromethyl)pyridine
- 4-(Aminomethyl)-6-(trifluoromethyl)pyridine
- 3-(Aminomethyl)-5-(trifluoromethyl)pyridine .
Uniqueness
3-(Aminomethyl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl and aminomethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to other similar compounds .
Biological Activity
3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound this compound (C7H7F3N2) features a pyridine ring substituted with an aminomethyl group and a trifluoromethyl group. The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. These compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, demonstrating their potential as antibacterial agents .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies revealed that it induces cell death in cancer cell lines through mechanisms such as apoptosis and autophagy. Specifically, the trifluoromethyl group appears to play a crucial role in enhancing cytotoxicity by disrupting cellular processes involved in tumor growth .
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It has been reported to upregulate anti-apoptotic proteins like Bcl-2 and increase antioxidant levels, which may confer protective effects against oxidative stress-related neuronal damage .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways associated with cell survival and death.
- Induction of Cell Death : The compound has been shown to induce cell death via mechanisms such as methuosis, which is characterized by large vacuole formation and cell rounding .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, and what key reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine). Fluorination can be achieved using potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) to introduce the trifluoromethyl group .
- Step 2 : Introduce the aminomethyl group via nucleophilic substitution. React intermediates like 3-chloro-6-(trifluoromethyl)pyridine with ammonia or amine derivatives under basic conditions (e.g., KOH/EtOH) at 60–80°C .
- Key Factors : Solvent polarity (DMSO enhances fluorination efficiency), temperature control (prevents decomposition), and stoichiometric excess of nucleophiles (improves substitution yields) .
Q. How can researchers characterize the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR Analysis : Use H and F NMR to confirm the presence of the trifluoromethyl group (δ ~ -60 ppm in F NMR) and aminomethyl protons (δ ~ 3.5–4.0 ppm in H NMR) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled to mass spectrometry to verify molecular ion peaks ([M+H]) and detect impurities (<2% area) .
- Elemental Analysis : Validate C, H, N, and F content to confirm stoichiometric ratios .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Protocols :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile fluorinated byproducts .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved fluorochemical disposal protocols .
Advanced Research Questions
Q. What mechanistic insights explain the trifluoromethylation and aminomethylation steps in the synthesis of this compound?
- Trifluoromethylation : Copper-mediated cross-coupling (CuCF) with aryl halides proceeds via a single-electron transfer (SET) mechanism, forming a CF-Cu intermediate that reacts with the pyridine ring .
- Aminomethylation : Nucleophilic aromatic substitution (SNAr) occurs preferentially at the 3-position due to electron-withdrawing effects of the trifluoromethyl group, which activates the ring toward attack by ammonia or amines .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for this compound derivatives?
- Approach :
- Comparative Studies : Replicate methods from conflicting reports (e.g., fluorination with KF vs. CuCF) while controlling variables like solvent purity and reaction time .
- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dehalogenated intermediates or dimerization artifacts) and adjust reaction conditions accordingly .
Q. What strategies optimize regioselectivity during functionalization reactions involving this compound?
- Methodology :
- Directing Groups : Temporarily install protecting groups (e.g., Boc on the aminomethyl moiety) to steer electrophilic substitution to specific ring positions .
- Metal Catalysis : Use Pd-catalyzed C–H activation to functionalize the 4-position selectively, leveraging the electron-deficient nature of the pyridine ring .
Q. How do solvent polarity and temperature affect the stability and reactivity of this compound in nucleophilic substitution reactions?
- Findings :
- Polar Aprotic Solvents : DMSO or DMF enhances solubility and stabilizes transition states, improving substitution rates but risking decomposition above 100°C .
- Low-Temperature Reactions : Conduct substitutions at 0–25°C in THF or dichloromethane to minimize side reactions (e.g., ring fluorination) .
Q. What analytical approaches validate the formation of unexpected isomers or degradation products in this compound synthesis?
- Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
